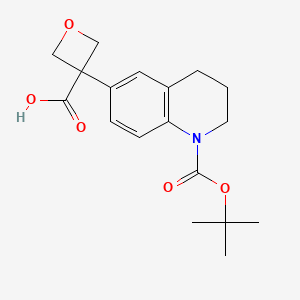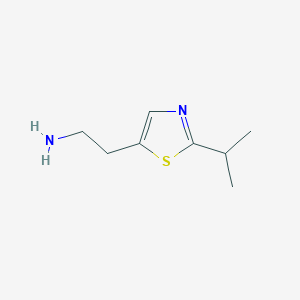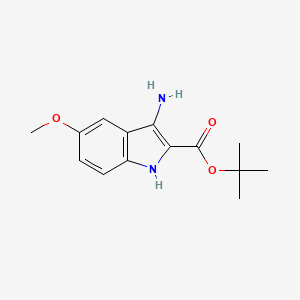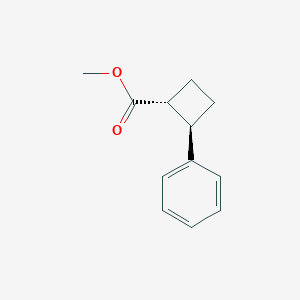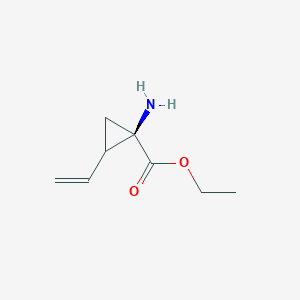
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes an amino group and an ethenyl group attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes under the action of diazo compounds, sulfur, iodine, and phosphorus ylides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or ethenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
1-Aminocyclopropanecarboxylic Acid: A similar compound with a cyclopropane ring and an amino group, used in plant growth regulation.
Cyclopropane-1,1-dicarboxylic Acid: Another cyclopropane derivative with two carboxyl groups, used in organic synthesis.
Propriétés
Numéro CAS |
922164-25-8 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m1/s1 |
Clé InChI |
NBJXCTLFPNBZSG-QFSRMBNQSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(CC1C=C)N |
SMILES canonique |
CCOC(=O)C1(CC1C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


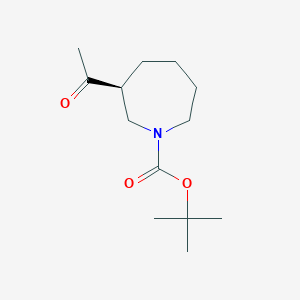
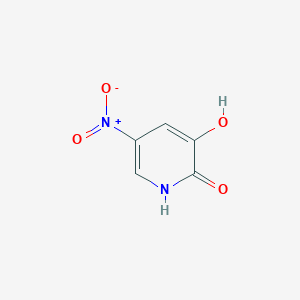
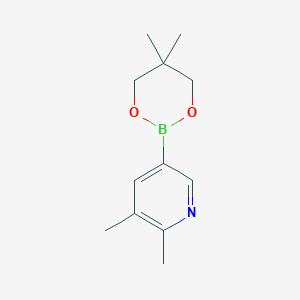
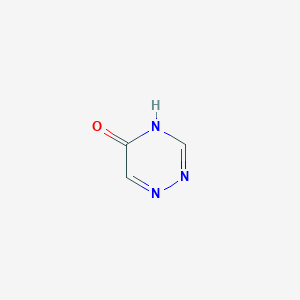

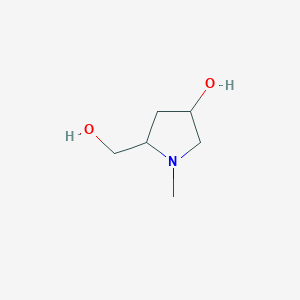

![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
